molecular formula C16H15Cl2N3O4S B4298644 1-(3,4-dichlorophenyl)-4-(3-nitrobenzenesulfonyl)piperazine

1-(3,4-dichlorophenyl)-4-(3-nitrobenzenesulfonyl)piperazine

Cat. No.: B4298644
M. Wt: 416.3 g/mol
InChI Key: YMFYDZKWYBHYBF-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-4-(3-nitrobenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-4-(3-nitrobenzenesulfonyl)piperazine typically involves the following steps:

    Chlorination: The addition of chlorine atoms to the phenyl ring.

    Sulfonylation: The attachment of a sulfonyl group to the piperazine ring.

Industrial Production Methods

Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: For small to medium-scale production.

    Continuous Flow Processing: For large-scale production, offering better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-4-(3-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-4-(3-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)piperazine: Lacks the sulfonyl and nitro groups.

    4-[(3-nitrophenyl)sulfonyl]piperazine: Lacks the dichlorophenyl group.

Uniqueness

1-(3,4-dichlorophenyl)-4-(3-nitrobenzenesulfonyl)piperazine is unique due to the presence of both dichlorophenyl and nitrophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O4S/c17-15-5-4-12(11-16(15)18)19-6-8-20(9-7-19)26(24,25)14-3-1-2-13(10-14)21(22)23/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFYDZKWYBHYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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